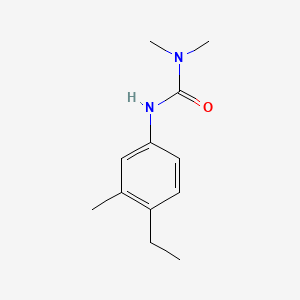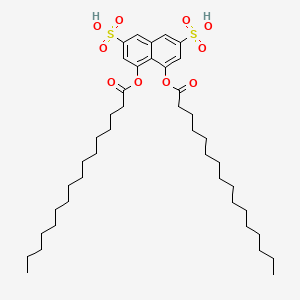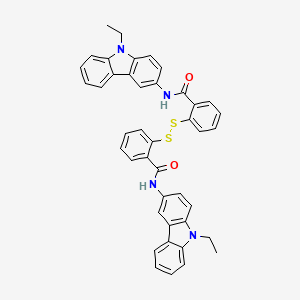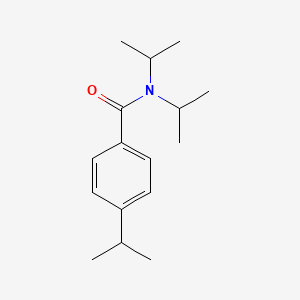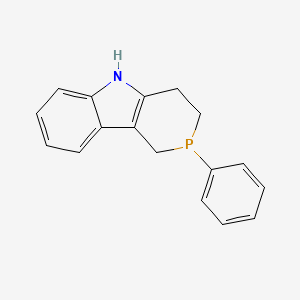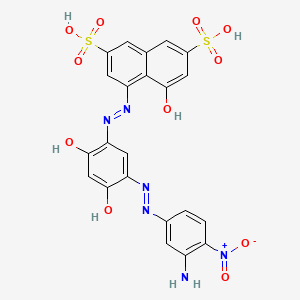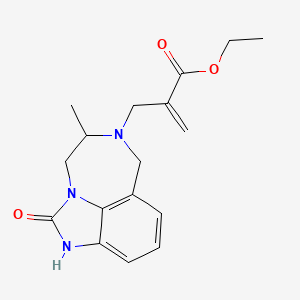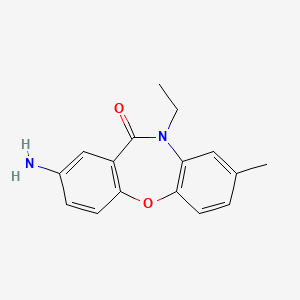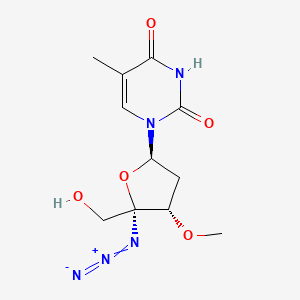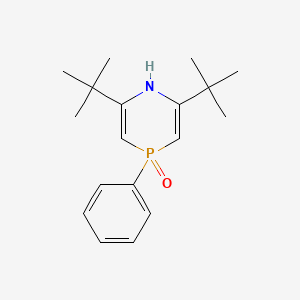
2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide is an organophosphorus compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a phosphorus-nitrogen ring system with bulky tert-butyl and phenyl substituents, which contribute to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide typically involves the reaction of a phosphorus trichloride derivative with an amine and a phenyl-substituted alkene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents include phosphorus trichloride, tert-butylamine, and phenylacetylene. The reaction is often catalyzed by a base such as triethylamine and conducted in an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound back to its phosphine form.
Substitution: The bulky tert-butyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Phosphine oxides and other oxidized derivatives.
Reduction: Phosphines and related reduced forms.
Substitution: Various substituted azaphosphinine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to stabilize metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers, where its unique structure imparts desirable properties.
Wirkmechanismus
The mechanism of action of 2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide involves its interaction with molecular targets through its phosphorus-nitrogen ring system. This interaction can modulate various biochemical pathways, depending on the specific application. For instance, in catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
2,6-Di-tert-butylphenol: An antioxidant used in various industrial applications.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in food preservation.
4,4’-Di-tert-butyl-2,2’-bipyridyl: Used in coordination chemistry and catalysis.
Uniqueness: 2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide is unique due to its phosphorus-nitrogen ring system, which imparts distinct reactivity and stability compared to other similar compounds. The presence of bulky tert-butyl and phenyl groups further enhances its stability and makes it a valuable ligand in catalysis and coordination chemistry.
Eigenschaften
CAS-Nummer |
34735-03-0 |
|---|---|
Molekularformel |
C18H26NOP |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-phenyl-1H-1,4λ5-azaphosphinine 4-oxide |
InChI |
InChI=1S/C18H26NOP/c1-17(2,3)15-12-21(20,14-10-8-7-9-11-14)13-16(19-15)18(4,5)6/h7-13,19H,1-6H3 |
InChI-Schlüssel |
SEJYTMGTGAAZDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CP(=O)(C=C(N1)C(C)(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


